N,N-Di-Boc-9-Methylbiotin Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di-Boc-9-Methylbiotin Methyl Ester is a synthetic intermediate used in the preparation of biotin derivatives. Biotin, also known as vitamin B7, is essential for various metabolic processes in the body. The compound is a modified form of biotin, where the biotin molecule is protected with Boc (tert-butoxycarbonyl) groups at the nitrogen atoms and a methyl ester group at the carboxyl end.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with biotin or its derivatives.
Protection: The amino groups of biotin are protected using Boc anhydride in the presence of a base such as triethylamine.
Methylation: The carboxyl group of biotin is then methylated using methanol in the presence of a catalyst like sulfuric acid or an acid chloride.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
Types of Reactions:
Deprotection: Removal of Boc groups using acids like trifluoroacetic acid (TFA) to yield the free amine.
Hydrolysis: The methyl ester group can be hydrolyzed to the carboxylic acid using aqueous base or acid.
Coupling Reactions: The free amine groups can be used for coupling reactions with other molecules, such as in peptide synthesis.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM)
Hydrolysis: NaOH or HCl, water
Coupling Reactions: Various coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
Major Products Formed:
Deprotection: Free biotin amine
Hydrolysis: Biotin carboxylic acid
Coupling Reactions: Various biotinylated peptides or proteins
Scientific Research Applications
Chemistry: N,N-Di-Boc-9-Methylbiotin Methyl Ester is used in the synthesis of biotinylated compounds, which are essential for studying enzyme interactions and biochemical pathways.
Biology: It is used to label biomolecules, such as proteins and nucleic acids, for detection and purification purposes. Biotinylated molecules can be easily detected using avidin or streptavidin-based methods.
Medicine: Biotin derivatives are used in diagnostic assays and therapeutic applications. For example, biotinylated antibodies are used in immunoassays to detect specific antigens in patient samples.
Industry: Biotin is used in the food industry as a dietary supplement and in the cosmetics industry for its skin benefits.
Mechanism of Action
The compound exerts its effects primarily through its biotin moiety. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in key metabolic processes such as fatty acid synthesis and gluconeogenesis. The Boc-protected groups ensure that the biotin moiety remains intact until it reaches its target site, where deprotection occurs.
Molecular Targets and Pathways:
Carboxylase Enzymes: Biotin-dependent enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase.
Metabolic Pathways: Fatty acid synthesis, gluconeogenesis, and amino acid metabolism.
Comparison with Similar Compounds
Biotin: The parent compound without any modifications.
Biotinamide: Biotin with an amide group instead of the carboxyl group.
Biotinylated Peptides: Biotin conjugated to peptides for various applications.
Uniqueness: N,N-Di-Boc-9-Methylbiotin Methyl Ester is unique due to its protected form, which allows for selective deprotection and functionalization. This makes it a versatile intermediate for synthesizing various biotin derivatives with specific properties and applications.
Properties
Molecular Formula |
C22H36N2O7S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ditert-butyl (3aS,4S,6aR)-4-(5-methoxy-4-methyl-5-oxopentyl)-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-1,3-dicarboxylate |
InChI |
InChI=1S/C22H36N2O7S/c1-13(17(25)29-8)10-9-11-15-16-14(12-32-15)23(19(27)30-21(2,3)4)18(26)24(16)20(28)31-22(5,6)7/h13-16H,9-12H2,1-8H3/t13?,14-,15-,16-/m0/s1 |
InChI Key |
YRFZZEYAJCOONM-JFKGFPBSSA-N |
Isomeric SMILES |
CC(CCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(CCCC1C2C(CS1)N(C(=O)N2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.